Forskolin Hemisuccinate-13C4
CAS No.:
Cat. No.: VC0199592
Molecular Formula: C₂₀¹³C₄H₃₆O₉
Molecular Weight: 472.51
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₀¹³C₄H₃₆O₉ |
|---|---|
| Molecular Weight | 472.51 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Forskolin Hemisuccinate-13C4 possesses distinct chemical properties that differentiate it from the parent compound while maintaining its core structural elements.
The molecular structure maintains the complex labdane diterpene framework characteristic of forskolin, with the addition of a hemisuccinate group. The carbon-13 isotopic labeling occurs specifically within the hemisuccinate portion of the molecule, which contains four carbon atoms systematically replaced with their heavier isotope counterparts .
Structural Comparison with Parent Compound
Forskolin Hemisuccinate-13C4 differs from forskolin (C22H34O7) through the addition of the hemisuccinate group and the isotopic substitution. While the parent compound has a molecular weight of approximately 410.507 g/mol, the hemisuccinate-13C4 derivative has an increased molecular weight of 472.51 g/mol due to both the additional functional group and the heavier carbon isotopes .
The core structural elements that confer forskolin's biological activity remain intact, including the tetrahydropyran-derived heterocyclic ring system, which is critical for its interaction with adenylate cyclase .
Applications in Scientific Research
Analytical Reference Standard
The primary application of Forskolin Hemisuccinate-13C4 is as a reference standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. The isotopic labeling creates a mass shift that allows for clear differentiation between the labeled standard and the native compound in biological samples .
This application is particularly valuable in:
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Quantitative analysis of forskolin and its derivatives in biological samples
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Method validation for pharmaceutical quality control
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Pharmacokinetic studies tracking absorption, distribution, metabolism, and excretion
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Internal standardization in mass spectrometry analyses
Metabolic and Pharmacological Studies
The stable isotope labeling enables researchers to trace the metabolic fate of forskolin derivatives in biological systems with high precision. By administering the labeled compound alongside the unlabeled version, researchers can differentiate between endogenous and exogenous sources of the compound and its metabolites .
This capability is particularly relevant given forskolin's established role in modulating intracellular cAMP levels, which functions as an important second messenger in cellular signal transduction pathways. Forskolin activates adenylyl cyclase, leading to increased cAMP production, which subsequently activates protein kinase A and other cAMP-dependent pathways .
Comparative Research Findings
Applications in Cell Differentiation Research
Recent research has explored forskolin's utility in cellular differentiation protocols. In particular, forskolin has demonstrated effectiveness in:
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Enhancing maturation of induced pluripotent stem cell (iPSC)-derived hepatocyte-like cells (HLCs)
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Inducing expression of farnesoid X receptor (FXR), a nuclear hormone receptor involved in liver metabolism
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Significantly increasing gene expression of hepatocyte markers including albumin (ALB) and cytochrome P450 3A4 (CYP3A4)
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Improving the morphological characteristics of differentiated hepatocyte-like cells
These findings suggest potential applications for forskolin derivatives, including the isotope-labeled hemisuccinate form, in developmental biology research and regenerative medicine applications.
| Specification | Details | Source |
|---|---|---|
| Product Code | TRC-F701807-5MG | |
| Available Quantities | 1mg, 5mg, 10mg | |
| Product Format | Neat (solid) | |
| Product Category | Stable Isotope Labeled | |
| Purity | Reference standard grade |
Future Research Directions
Applications in Mechanistic Studies
The isotope-labeled compound could facilitate more detailed investigations into the molecular mechanisms underlying forskolin's effects on adenylate cyclase activation and subsequent cellular responses. This is particularly relevant given the ongoing interest in forskolin derivatives for treating conditions including glaucoma, asthma, and cardiovascular disorders .
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